molecular formula C₂₅H₂₄N₆O₃ B560103 ONO-4059 analog CAS No. 1351635-67-0

ONO-4059 analog

Cat. No. B560103
CAS RN: 1351635-67-0
M. Wt: 456.51
InChI Key: KSUDUUBCXJUFRL-SFHVURJKSA-N
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Description

ONO-4059 analog, also known as ONO-WG-307, is an analogue of ONO-4059 . It is a highly potent and selective oral BTK inhibitor with an IC50 of 23.9 nM .


Molecular Structure Analysis

The molecular formula of ONO-4059 analog is C25H24N6O3 . Its molecular weight is 456.50 . The structure of the molecule can be found in the original sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of ONO-4059 analog are as follows :

Scientific Research Applications

Inhibition of Bruton’s Tyrosine Kinase (Btk)

ONO-4059 analog is a potent and selective reversible inhibitor of Bruton’s Tyrosine Kinase (Btk). Btk is a key regulator of the BCR signaling pathway, and aberrant BCR signaling has been implicated in the survival of malignant B-cells . ONO-4059 analog has a potency (IC 50) of 2.2 nM and it reversibly blocks BCR signaling and B-cell proliferation and activation .

Treatment of Diffuse Large B-Cell Lymphoma (DLBCL)

The activated B-cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) correlates with poor prognosis. ONO-4059 analog has shown promising results in treating patients with ABC-DLBCL .

Treatment of Chronic Lymphocytic Leukemia (CLL)

ONO-4059 analog has potential applications in the treatment of Chronic Lymphocytic Leukemia (CLL) and other B-cell malignancies .

Treatment of Primary Central Nervous System Lymphoma (PCNSL)

A Phase I/II study (ONO-4059-02) evaluated the efficacy and safety of a monotherapy with ONO-4059 analog in patients with relapsed or refractory PCNSL. The overall response rate (ORR) assessed by an independent review committee (IRC), a primary endpoint, was 63.6% (28/44 patients) (95% confidence interval (CI): 47.8 - 77.6) .

Treatment of Waldenstrom Macroglobulinemia (WM) and Lymphoplasmacytic Lymphoma (LPL)

A Phase II study (ONO-4059-05) evaluated the efficacy and safety of a monotherapy with ONO-4059 analog in patients with untreated recurrent or refractory WM and LPL .

Tumor Remission in Xenograft Models

ONO-4059 analog has shown to induce 100% tumor remission in a TMD-8 xenograft model .

Mechanism of Action

ONO-4059 analog is a highly potent and selective Btk inhibitor . It inhibits Btk kinase activity, which is key in BCR signaling and B-cell proliferation and activation .

Safety and Hazards

ONO-4059 analog is classified as Acute Toxicity: Oral, Category 3; Skin Corrosion/Irritation, Category 2; Serious Eye Damage/Eye Irritation, Category 2 . It is toxic if swallowed, causes skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

More selective and potent BTK inhibitors, including ONO-4059 analog, are being investigated . ONO-4059 analog has shown significant antitumor activity in pre-clinical models and in phase I clinical trials . It is expected to play a crucial role in the treatment of diseases like ABC-DLBCL and CLL .

properties

IUPAC Name

6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUDUUBCXJUFRL-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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